

Overcoming challenges with intrathecal Tofersen delivery in rodents

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Compound of Interest

Compound Name: Tofersen

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Technical Support Center: Intrathecal Tofersen Delivery in Rodents

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges associated with the intrathecal (IT) delivery of **Tofersen** in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is **Tofersen** and why is intrathecal delivery necessary? A1: **Tofersen** (Qalsody) is an antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) in individuals with a mutation in the superoxide dismutase 1 (SOD1) gene.[1][2] It works by binding to the SOD1 mRNA, promoting its degradation, and thereby reducing the production of toxic SOD1 protein.[3] ASOs like **Tofersen** cannot readily cross the blood-brain barrier, so direct administration into the central nervous system (CNS) via intrathecal injection is required to reach targets in the brain and spinal cord.[3][4]

Q2: What is the fundamental principle of intrathecal injection in rodents? A2: Intrathecal injection involves delivering a substance directly into the subarachnoid space, the area between the arachnoid and pia mater layers of the meninges that contains the cerebrospinal fluid (CSF).[5] This method bypasses the blood-brain barrier and allows for widespread distribution of therapeutics throughout the CNS, covering both the brain and spinal cord.[6] In

rodents, this is typically achieved by a direct puncture between the lumbar vertebrae (e.g., L4-L5 or L5-L6).[7]

Q3: What are the main differences in IT procedures between rats and mice? A3: The primary differences are related to scale and anatomical landmarks. Rats are larger, which can make identifying intervertebral spaces easier. However, both require extensive anatomical knowledge and skilled execution.[7] Neonatal mice, due to their small and fragile nature, present significant technical challenges, but the procedure avoids direct penetration of the cerebral cortex, unlike intracerebroventricular (ICV) injections.[8] Injection volumes are also significantly smaller for mice compared to rats.

Q4: How does **Tofersen** distribute within the CNS following intrathecal delivery in rodents? A4: Preclinical studies in Sprague-Dawley rats using a radiolabeled **Tofersen** proxy ([99mTc]Tc-MAG3-**tofersen**) showed that after IT injection, the drug distributes along the spine and into the cranium.[9] This is followed by clearance from the CNS and subsequent uptake in the liver and kidneys.[9] Time-activity curves demonstrated initial clearance from the brain and spine within the first 6 hours, with concentrations remaining relatively constant for up to 24 hours.[9]

Experimental Protocols & Data

Protocol: Intrathecal Injection in Rodents (Lumbar Puncture)

This protocol synthesizes common techniques for direct lumbar puncture in anesthetized rats and mice. It is critical that all procedures are approved by the institution's animal care and use committee.

Materials:

- Anesthesia (e.g., Isoflurane)
- Clippers and sterile swabs
- Povidone-iodine and 70% ethanol
- 30-gauge (or smaller) needle attached to a Hamilton syringe (or similar low-volume syringe)
[10]

- **Tofersen** solution (ensure it is at room temperature)[[11](#)]
- Heating pad for recovery

Procedure:

- **Animal Preparation:** Anesthetize the rodent using isoflurane. Once the animal is fully anesthetized (confirmed by lack of pedal reflex), shave the fur over the lower back, from the pelvis to the lower ribs.
- **Positioning:** Place the animal on a sterile field in a prone or decubitus position, arching the back to open the intervertebral spaces. This can be achieved by placing a support under the abdomen.
- **Site Sterilization:** Clean the injection site by scrubbing with povidone-iodine followed by 70% ethanol. Repeat this process three times.
- **Identifying the Injection Site:** Palpate the iliac crests; a line between them typically crosses the L5-L6 intervertebral space. Carefully locate the slight indentation between the dorsal spines of the vertebrae.[[12](#)]
- **Needle Insertion (Mouse):** For neonatal mice, a dissecting microscope is recommended.[[8](#)] Insert the needle, bevel up, at a 70-80 degree angle in the midline. As the needle contacts bone, decrease the angle to ~30 degrees and advance it approximately 2 mm into the intervertebral space.[[5](#)][[8](#)]
- **Needle Insertion (Rat):** The principle is similar to mice, relying on palpation of the L4-L5 or L5-L6 space. The "blind puncture" method's success depends heavily on operator experience.[[7](#)]
- **Confirmation of Entry:** A successful entry into the intradural space is often indicated by a characteristic "tail-flick" or a slight flick of the hind limbs.[[12](#)][[13](#)] This response is not always present, but its observation is a strong indicator of correct placement.[[10](#)][[13](#)]
- **Injection:** Once the tail-flick is observed, secure the needle and slowly inject the solution over 50-60 seconds for mice (up to 10 μ L) or 1-3 minutes for larger volumes in rats.[[8](#)][[11](#)] Holding the needle in place for 10-20 seconds post-injection can help prevent leakage.[[8](#)]

- Recovery: Withdraw the needle gently. Place the animal on a heating pad for recovery until it is fully ambulatory.[8] Monitor for any signs of distress or neurological complications.

Data Presentation: Dosing and Injection Parameters

Table 1: Recommended Intrathecal Injection Parameters for Rodents

Parameter	Mouse (Neonatal/Adult)	Rat (Adult)	Source(s)
Injection Site	L5-L6	L4-L5 / L5-L6	[7],[12]
Needle Gauge	31G or smaller	30G or smaller	[10]
Injection Volume	5 - 10 μ L	< 100 μ L	[7],[8],[12]
Injection Rate	~10 μ L over 50-60 sec	Slow bolus (1-3 min)	[8],[11]

| Confirmation | Tail-flick, hind paw retraction | Tail-flick, CSF backflow |[12],[13] |

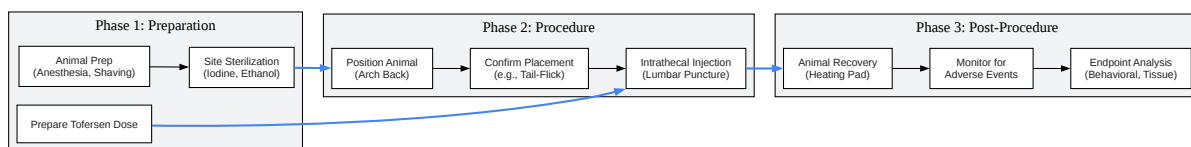
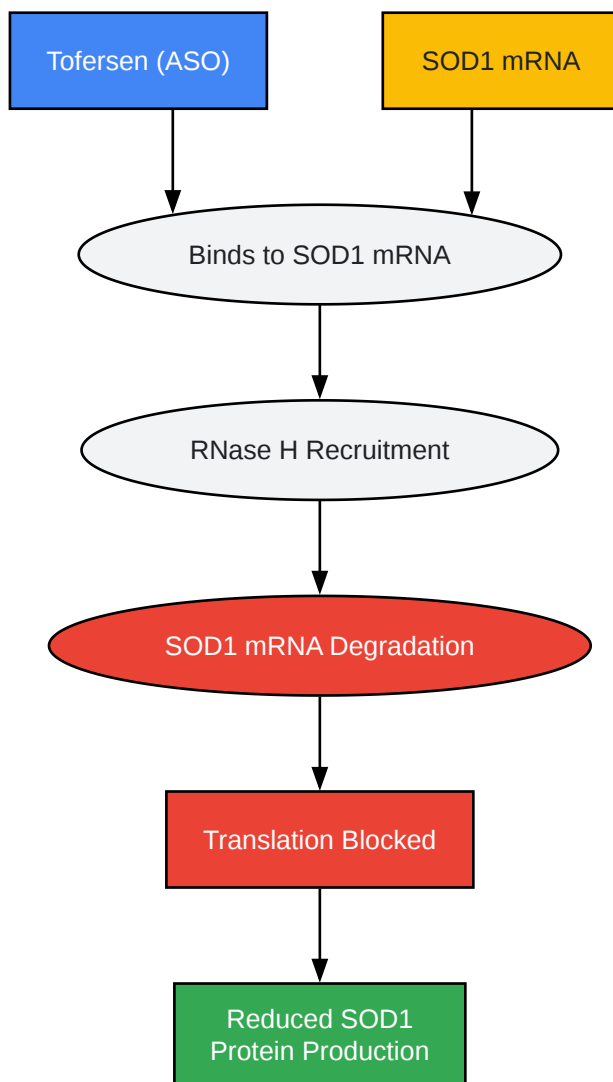
Note: Injection volumes in rats approaching 100 μ L (~1/5 of total CSF volume) risk elevating intrathecal pressure and causing neurobehavioral anomalies.[7]

Table 2: **Tofersen** Preclinical Dosing in Rodents

Species	Model	Tofersen Dose	Key Findings	Source
Rat	Sprague-Dawley	240 μ g (unlabeled) co-administered with 3 μ g (radiolabeled)	Tracer was a valid proxy for unlabeled Tofersen, showing broad CNS distribution.	[9]

| Rat | SOD1G93A | Not specified | Increased time to disease onset, preserved motor function, and increased survival. |[14],[3] |

Visualizations: Pathways and Workflows



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